molecular formula C22H16F2N2 B10934366 1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10934366
M. Wt: 346.4 g/mol
InChI Key: XTWNODWXRFUHBH-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

    1-Benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: This compound is similar in structure but contains chlorophenyl groups instead of fluorophenyl groups.

    1-Benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole: Another similar compound with bromophenyl groups.

    1-Benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound features methylphenyl groups.

Uniqueness: 1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this pyrazole derivative particularly interesting for research and development.

Properties

Molecular Formula

C22H16F2N2

Molecular Weight

346.4 g/mol

IUPAC Name

1-benzyl-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H16F2N2/c23-19-10-6-17(7-11-19)21-14-22(18-8-12-20(24)13-9-18)26(25-21)15-16-4-2-1-3-5-16/h1-14H,15H2

InChI Key

XTWNODWXRFUHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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